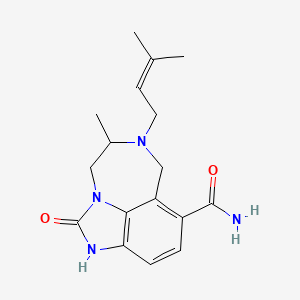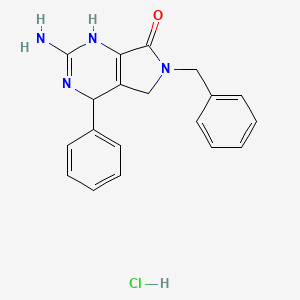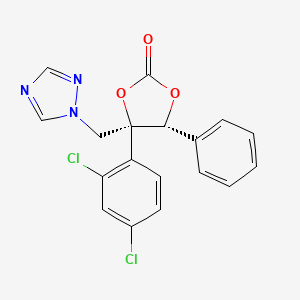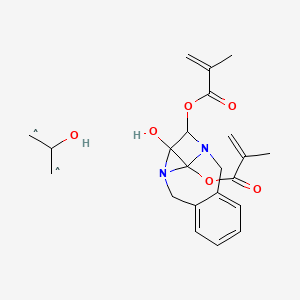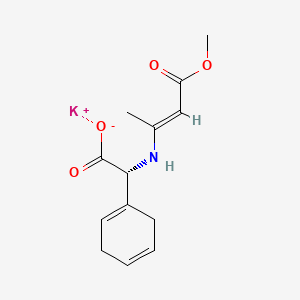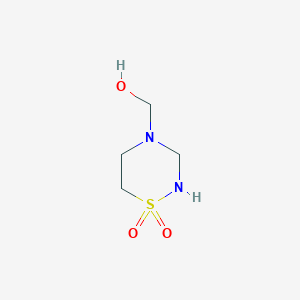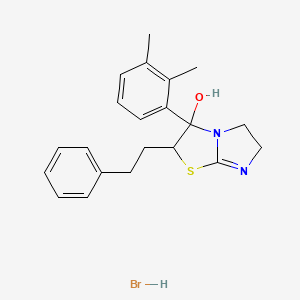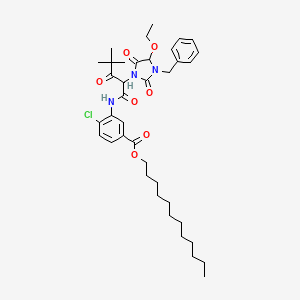
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dodecyl chain, a chlorobenzoate group, and an imidazolidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinyl moiety: This involves the reaction of benzylamine with ethyl chloroformate to form the ethoxy-substituted imidazolidinone.
Attachment of the dodecyl chain: This step involves the esterification of the imidazolidinone intermediate with dodecyl alcohol.
Introduction of the chlorobenzoate group: This is achieved through a nucleophilic substitution reaction, where the dodecyl ester reacts with 4-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-Chloro-5-(hexadecylsulfonylamino)phenyl]-2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanamide
- 3-[2-(3-Benzyl-4-ethoxy-2,5-dioxo-1-imidazolidinyl)-2-(1-ethylcyclopropylcarbonyl)acetylamino]-4,6-dichlorobenzoic acid dodecyl ester
Uniqueness
Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dodecyl chain enhances its lipophilicity, while the imidazolidinyl and chlorobenzoate groups contribute to its reactivity and potential biological activity.
Propiedades
Número CAS |
92683-20-0 |
|---|---|
Fórmula molecular |
C38H52ClN3O7 |
Peso molecular |
698.3 g/mol |
Nombre IUPAC |
dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C38H52ClN3O7/c1-6-8-9-10-11-12-13-14-15-19-24-49-36(46)28-22-23-29(39)30(25-28)40-33(44)31(32(43)38(3,4)5)42-34(45)35(48-7-2)41(37(42)47)26-27-20-17-16-18-21-27/h16-18,20-23,25,31,35H,6-15,19,24,26H2,1-5H3,(H,40,44) |
Clave InChI |
JBTJAJPZXJDKOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(N(C2=O)CC3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


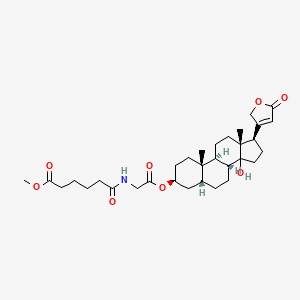
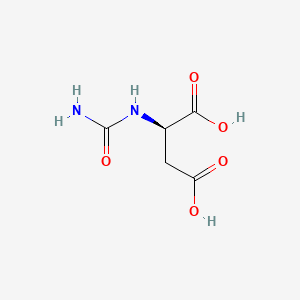
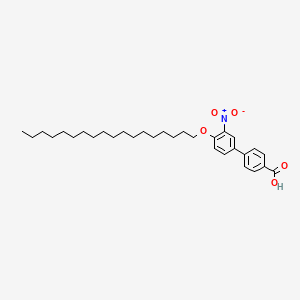
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
